Product packaging for Ethyl 2-thiophenecarboxylate(Cat. No.:CAS No. 2810-04-0)

Ethyl 2-thiophenecarboxylate

Cat. No.: B1581557
CAS No.: 2810-04-0
M. Wt: 156.2 g/mol
InChI Key: JZGZKRJVTIRPOK-UHFFFAOYSA-N
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Description

Significance of the Thiophene (B33073) Carboxylate Scaffold in Advanced Organic Chemistry

The thiophene ring is a five-membered aromatic ring containing a sulfur atom. ontosight.ai This structural motif is found in numerous biologically active molecules and pharmaceutical compounds. ontosight.airesearchgate.net The presence of the thiophene nucleus is significant in medicinal chemistry, with many thiophene-containing molecules being investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. researchgate.netfarmaciajournal.comnih.gov The incorporation of a carboxylate group, such as in ethyl 2-thiophenecarboxylate, provides a reactive site for further chemical modifications, allowing for the synthesis of more complex molecules. cymitquimica.comsmolecule.com This makes the thiophene carboxylate scaffold a versatile platform for developing new drugs and materials. smolecule.comchemimpex.com

Historical Context of Research on Thiophene-2-Carboxylic Acid Derivatives

The study of thiophene and its derivatives dates back to 1882, when it was first discovered by Viktor Meyer as a contaminant in benzene. nih.gov Early research focused on the functionalization of the thiophene ring, with thiophene-2-carboxylic acid quickly becoming a key intermediate due to its reactivity. Over the years, chemists have developed various methods to synthesize and modify thiophene-2-carboxylic acid and its derivatives, expanding their utility in different areas of chemistry. acs.org The development of halogenated thiophene carboxylic acids in the mid-20th century further broadened their applications as intermediates for pharmaceuticals and agrochemicals.

Overview of Major Research Domains for this compound

This compound serves as a crucial starting material and intermediate in several key areas of scientific research:

Medicinal Chemistry: It is widely used in the synthesis of novel compounds with potential therapeutic applications. cymitquimica.comchemimpex.com The thiophene ring system is a privileged scaffold in drug discovery. nih.gov

Materials Science: This compound and its derivatives are utilized in the creation of new polymers and organic materials with specific thermal, mechanical, or electronic properties. cymitquimica.comontosight.aichemimpex.com

Agrochemicals: this compound is a building block for the synthesis of various agrochemicals. cymitquimica.com

Organic Synthesis: It is a versatile reagent for constructing more complex heterocyclic systems. cymitquimica.comsmolecule.com

Synthesis and Manufacturing Processes

The primary laboratory-scale synthesis of this compound is achieved through the Fischer esterification of thiophene-2-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. Industrial production may involve variations of this method, focusing on catalyst efficiency, reaction conditions, and purification processes to maximize yield and purity.

Alternative synthetic routes include the reaction of thiophenes with a carbon tetrachloride-alcohol system in the presence of a catalyst. researchgate.net For instance, reacting thiophene with carbon tetrachloride and methanol (B129727) using a vanadium-, iron-, or molybdenum-containing catalyst can produce mthis compound. semanticscholar.org

Physicochemical Properties and Spectroscopic Analysis

This compound is typically a colorless to pale yellow liquid with a mild, pleasant odor. cymitquimica.com It is soluble in common organic solvents like ethanol and ether but has limited solubility in water. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol scbt.com
Boiling Point 218 °C lookchem.com
Density 1.162 g/mL at 25 °C lookchem.com
Refractive Index 1.526 (n20/D) lookchem.com

| CAS Number | 2810-04-0 nist.gov |

Spectroscopic Data:

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the thiophene ring.

¹³C NMR: The carbon NMR spectrum provides signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the thiophene ring. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the C=O stretching of the ester group, typically around 1710-1730 cm⁻¹, and bands corresponding to the C-H and C-S bonds of the thiophene ring. nist.gov

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. nist.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by reactions at both the ester group and the thiophene ring.

Reactions of the Ester Group:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield thiophene-2-carboxylic acid and ethanol.

Amidation: Reaction with amines can convert the ester into the corresponding amides.

Reduction: The ester group can be reduced to an alcohol using reducing agents.

Reactions of the Thiophene Ring:

Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and acylation. The electron-withdrawing nature of the ester group directs incoming electrophiles primarily to the 5-position.

Precursor to Fused Heterocyclic Systems:

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These compounds are of great interest due to their wide range of biological activities. researchgate.netnuph.edu.ua The synthesis often involves the reaction of an appropriately substituted 2-aminothiophene-3-carboxylate with various reagents to construct the pyrimidine (B1678525) ring. researchgate.nettandfonline.comnih.gov For example, derivatives of ethyl 2-aminothiophene-3-carboxylate can be cyclized to form thieno[2,3-d]pyrimidinones. nih.gov

Applications in Modern Scientific Research

Building Block in Medicinal Chemistry

This compound is a key building block for synthesizing a variety of heterocyclic compounds with potential pharmacological activities. ontosight.airesearchgate.net The thiophene scaffold is present in numerous approved drugs. nih.gov Researchers utilize its structure to create novel derivatives for evaluation as antibacterial, antifungal, anti-inflammatory, and anticancer agents. ontosight.aifarmaciajournal.com For instance, it serves as a precursor for the synthesis of thieno[2,3-d]pyrimidines, which have shown promising biological effects. tandfonline.comtandfonline.com

Role in Materials Science

In materials science, this compound and its derivatives are used in the development of advanced materials. ontosight.aismolecule.com The thiophene unit is a common component in organic electronics due to its aromatic and electronic properties. nih.gov Polymers and coatings formulated with these compounds can exhibit improved thermal and mechanical properties. chemimpex.com They are also investigated for their potential use in organic semiconductors and light-emitting diodes (OLEDs). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B1581557 Ethyl 2-thiophenecarboxylate CAS No. 2810-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thiophene-2-carboxylate
Source PubChem
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InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JZGZKRJVTIRPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10182381
Record name Ethyl 2-thenoate
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Molecular Weight

156.20 g/mol
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CAS No.

2810-04-0
Record name Ethyl 2-thiophenecarboxylate
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Strategic Synthetic Methodologies and Reaction Development

Multi-Step Organic Synthesis of Ethyl 2-Thiophenecarboxylate and its Analogues

The synthesis of this compound and its derivatives relies on a foundation of established organic reactions. These multi-step approaches often involve the initial formation or modification of the thiophene (B33073) core, followed by the introduction or modification of the ester functional group.

A primary and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2-thiophenecarboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

The mechanism proceeds through a tetrahedral intermediate. To favor the formation of the ester product, the reaction equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, in accordance with Le Châtelier's principle. This method is a versatile and economical route for preparing various alkyl esters of 2-thiophenecarboxylic acid.

The synthesis of this compound analogues often begins with the construction of the core thiophene ring. Several classical methods are employed to create substituted thiophenes, which can then be further functionalized.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.

Gewald Aminothiophene Synthesis : This reaction provides a route to 2-aminothiophenes through the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. These aminothiophenes can serve as versatile intermediates for further modifications.

Fiesselmann Thiophene Synthesis : This approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.

Once the thiophene ring is formed, it can be modified to introduce various substituents. Electrophilic substitution reactions, such as halogenation or acylation, preferentially occur at the C5 position of a 2-substituted thiophene like this compound, due to the directing effect of the sulfur atom.

Achieving specific substitution patterns on the thiophene ring requires regioselective functionalization strategies. The ester group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C4 and C5 positions.

For functionalization at other positions, such as C3, directed ortho-metalation (DoM) strategies are often employed. This involves using a directing group that can coordinate to a strong base like n-butyllithium, facilitating deprotonation at an adjacent position. For instance, converting the carboxylic acid to a tertiary carboxamide or an oxazoline (B21484) derivative can direct lithiation to the C3 position. rsc.orgdocumentsdelivered.com The resulting lithiated intermediate can then react with a variety of electrophiles to introduce a substituent at the desired location. Subsequent hydrolysis of the directing group regenerates the carboxylate functionality.

Furthermore, direct C-H functionalization methods have emerged as powerful tools. For example, direct carboxylation of thiophene with CO₂ can be achieved using a base-mediated system, yielding thiophene-2-carboxylate. mdpi.com Sequential C-H functionalization can provide access to 2,3,4- and 2,4,5-substituted thiophenes by employing directing groups that can be switched "on" or "off" by changing reaction conditions like pH. nih.gov

Catalytic Synthesis Protocols

Catalytic methods offer efficient and often more sustainable routes to this compound and its analogues, frequently involving transition metals.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of thiophene derivatives. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to couple bromothiophene esters with boronic acids to introduce aryl or alkyl substituents. nih.govsemanticscholar.org Optimized catalyst systems, such as those using palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands like SPhos, allow for efficient coupling with low catalyst loadings. nih.govsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophene Esters
Thiophene SubstrateCoupling PartnerCatalyst SystemYieldReference
Methyl 5-bromothiophene-2-carboxylateCyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄89% nih.govsemanticscholar.org
Methyl 4-bromothiophene-2-carboxylateCyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄93% nih.govsemanticscholar.org

Palladium catalysts are also effective for direct C-H arylation, coupling thiophenes bearing electron-withdrawing groups with aryl halides. researchgate.net This approach avoids the pre-functionalization step required in traditional cross-coupling. Additionally, palladium-catalyzed carbonylative coupling reactions provide a direct route to thiophene esters from halothiophenes, carbon monoxide, and an alcohol. acs.orgchemrevlett.com For instance, benzothiophene-3-carboxylic esters can be synthesized from 2-(methylthio)phenylacetylenes and an alcohol in the presence of CO and a PdI₂/KI catalyst system. acs.org

A direct catalytic approach to synthesizing 2-thiophenecarboxylate esters involves the reaction of thiophene with a carbon tetrachloride-alcohol (CCl₄-ROH) system in the presence of metal catalysts. researchgate.net Catalysts based on vanadium, iron, or molybdenum, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have proven to be the most effective for this transformation. researchgate.net The reaction proceeds with total yields ranging from 44–85%. researchgate.net

One proposed mechanism involves the initial alkylation of thiophene with carbon tetrachloride to form 2-trichloromethylthiophene. researchgate.net This intermediate then undergoes alcoholysis to yield the corresponding 2-thiophenecarboxylate ester. researchgate.net An alternative pathway suggests the oxidation of methanol (B129727) by tetrachloromethane to produce intermediates like methyl hypochlorite (B82951) and formaldehyde, which then react with thiophene to form an oxymethyl derivative that is subsequently oxidized to the carboxylic acid and esterified.

Table 2: Synthesis of Thiophenecarboxylates using Metal-Catalyzed Oxidation
Thiophene SubstrateAlcoholCatalystProductYieldReference
ThiopheneMethanolFe(acac)₃Mthis compound45% researchgate.net
ThiopheneMethanolVO(acac)₂Mthis compound40% researchgate.net
2-MethylthiopheneMethanolFe(acac)₃Methyl 5-methyl-2-thiophenecarboxylate49% researchgate.net
2-EthylthiopheneMethanolFe(acac)₃Methyl 5-ethyl-2-thiophenecarboxylate64% researchgate.net

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, providing powerful tools for building the core structures of complex molecules. In the context of thiophene chemistry, these reactions are instrumental in both the synthesis of the thiophene ring itself and its subsequent elaboration.

The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. This methodology is particularly useful for synthesizing 1,3-dicarbonyl compounds, which are valuable synthetic intermediates.

While direct Claisen condensation involving two molecules of this compound is not the typical application, the "crossed" or mixed Claisen condensation, where this compound reacts with a different carbonyl compound (like a ketone), is a viable route to β-diketones incorporating a thiophene ring. For instance, the reaction of 2-acetylthiophene (B1664040) with various esters, a variation of the Claisen condensation, is a documented method for preparing 2-thienyl diketones.

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent elimination of the ethoxide leaving group yields the desired β-diketone. The choice of base and reaction conditions is crucial to optimize the yield and prevent side reactions. For example, using sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) can be more effective than sodium alkoxides.

ReactantsBase/SolventTemperatureProductYield
2-Acetylthiophene, Fluorinated EstersNaH / THF5°C2-Thienyl fluorinated β-diketonesUp to 92%
2-Acetylthiophene, Ethyl AcetateNaH / THF5°C1-(2-Thienyl)butane-1,3-dione71%
Dimethyl 2,3-thiophenedicarboxylate, Methyl AcetateNaH / Benzene-4,5-dihydro-6H-cyclopenta[b]thiophene-4,6-dioneLow

Cyclo-condensation reactions are powerful one-pot methodologies for constructing heterocyclic rings. These strategies are particularly important for synthesizing fused thiophene systems, which are common motifs in pharmacologically active molecules and organic electronic materials. This compound and its derivatives serve as key building blocks in these transformations.

One prominent example is the Gewald aminothiophene synthesis, a multicomponent reaction that produces highly substituted 2-aminothiophenes. Although the classic Gewald reaction starts with an α-methylene ketone, a nitrile, and elemental sulfur, variations and subsequent transformations of the resulting aminothiophene esters (which are structurally related to this compound) are common. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, synthesized via a multicomponent strategy, can undergo cyclization reactions with reagents like isothiocyanates to form fused heterocyclic systems such as thieno[2,3-d] researchgate.netresearchgate.netthiazin-4-ones. mdpi.com

Another strategy involves the intramolecular cyclization of appropriately substituted thiophene precursors. For example, diones containing two thiophene units can undergo acid-catalyzed cyclocondensation to form new fused ring systems. The mechanism typically involves the formation of an enol intermediate which then attacks a protonated carbonyl group, leading to cyclization and subsequent dehydration to yield the final aromatic or partially saturated heterocyclic product. These strategies allow for the efficient construction of complex polycyclic aromatic systems containing one or more thiophene rings.

Photochemical Synthesis Routes

Photochemical reactions utilize light energy to promote chemical transformations that may not be accessible through thermal methods. While photochemical methods are employed in various areas of organic synthesis, their application for the direct synthesis of this compound is not a commonly reported or conventional route. The primary synthetic pathways to this compound typically involve the esterification of 2-thiophenecarboxylic acid or metal-catalyzed carbonylation reactions. researchgate.net

However, photochemistry plays a role in the modification and functionalization of thiophene derivatives. For instance, photochemical conditions can be used for desaturative coupling reactions involving saturated heterocyclic ketones, which serve as surrogates for aryl groups, to introduce amine functionalities onto heteroaromatic rings. While this does not directly produce this compound, it highlights the potential of photochemical methods in the broader context of thiophene chemistry for creating complex derivatives under mild conditions. researchgate.net

Advanced Synthetic Strategies and Retrosynthetic Analysis

The demand for complex and precisely functionalized thiophene derivatives has driven the development of advanced synthetic strategies. These approaches focus on efficiency, selectivity, and the ability to generate molecular diversity from common intermediates. Retrosynthetic analysis is a key tool in designing these synthetic routes, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials.

Both convergent and divergent strategies are employed in the synthesis of thiophene-containing molecules to maximize efficiency and create libraries of related compounds.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a diverse set of structurally related compounds. This is a powerful strategy for drug discovery and materials science, where the goal is to create and screen a library of analogs. For instance, ethyl 3-alkyl-(2,2'-bithiophene)-5-carboxylate has been used as a versatile substrate in a divergent approach to synthesize a range of 2-aryl-5-(thiophen-2-yl)-1,3,4-oxadiazoles and -1,3,4-thiadiazoles. researchgate.net By modifying the reaction conditions and reagents in the final steps, either the oxadiazole or the thiadiazole ring can be formed from a common hydrazide intermediate, which is itself derived from the starting thiophene ester.

Achieving high levels of selectivity is a central challenge in modern organic synthesis, particularly for creating complex, biologically active molecules and functional materials.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of thiophene derivatives, this is crucial when multiple reactive sites are present. For example, in a molecule with both an ester and a halide, a reaction might be designed to selectively transform the halide (e.g., in a cross-coupling reaction) while leaving the ester untouched.

Regioselectivity is the control of the position at which a reaction occurs. The thiophene ring has two distinct positions for substitution (C2/C5 and C3/C4). Many reactions, such as electrophilic aromatic substitution, show a strong preference for the C2 position. However, achieving substitution at other positions often requires specific strategies, such as directed metalation or the use of pre-functionalized starting materials. Innovative approaches based on the heterocyclization of functionalized alkynes have been developed to provide regioselective access to various substitution patterns on the thiophene ring. nih.gov

Diastereo- and Enantioselectivity relate to the control of stereochemistry. When new chiral centers are created during a synthesis, controlling their relative (diastereoselectivity) and absolute (enantioselectivity) configuration is often critical for the biological activity or material properties of the final product. While the synthesis of this compound itself does not involve the creation of stereocenters, its derivatives are often incorporated into chiral molecules. Enantioselective catalysis, using chiral catalysts such as mixed-ligand rhodium(II) complexes, can be employed in reactions like cycloadditions to create chiral thiophene-containing products with high enantiomeric excess. nih.gov These selective strategies are essential for accessing single enantiomers of complex molecules for pharmacological evaluation.

Chemical Reactivity and Mechanistic Investigations

Kinetic Studies of Reactions Involving Ethyl 2-Thiophenecarboxylate

Gas-Phase Elimination Kinetics

The thermal decomposition of this compound in the gas phase has been investigated to understand its unimolecular elimination kinetics. Studies conducted in a static reaction system, which was seasoned to ensure the homogeneity of the reaction, revealed that the process is a first-order reaction. The primary products of this elimination are 2-thiophenecarboxylic acid and ethylene (B1197577).

The reaction proceeds through a mechanism involving a six-membered cyclic transition state. In this concerted process, the hydrogen atom from the beta-carbon of the ethyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond and the formation of the C-C double bond in ethylene.

The kinetics of this reaction were studied over a temperature range of 643 K to 693 K. The rate constant, k, was found to be dependent on temperature, following the Arrhenius equation. The experimental data yielded specific Arrhenius parameters for the reaction.

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of this compound

ParameterValue
Activation Energy (Ea)201.1 ± 3.2 kJ mol⁻¹
Pre-exponential Factor (A)10¹³.⁹⁹ ± ⁰.²⁷ s⁻¹
Temperature Range643–693 K

This interactive data table is based on kinetic studies of the gas-phase elimination reaction.

These values indicate a relatively high energy barrier for the elimination, which is characteristic of unimolecular eliminations proceeding through tight cyclic transition states. The pre-exponential factor is consistent with a unimolecular process with a constrained transition state structure.

Aminolysis Reaction Kinetics

The aminolysis of thiophene-based esters, a class of reactions to which this compound belongs, has been the subject of detailed kinetic studies to elucidate its mechanism. While specific data for this compound is limited, extensive research on analogous compounds, such as 4-nitrophenyl 2-thiophenecarboxylate and thiophenyl 2-thiopheneacetates, provides significant insight into the reaction pathways.

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the ester, forming the tetrahedral intermediate T±.

Intermediate Breakdown: This intermediate can then break down to form the final amide product and the corresponding alcohol or thiophenol leaving group.

Brønsted-type plots (log k vs. pKa of the amine) for these reactions are often linear, and the slope (β) provides information about the degree of N-C bond formation in the transition state. In many cases, the mechanism is concerted rather than stepwise, particularly with less stable potential intermediates. For some systems, the reaction order in amine can be intermediate between 1 and 2, suggesting that a second amine molecule may act as a general base, catalyzing the deprotonation of the zwitterionic intermediate.

Table 2: Mechanistic Indicators in Aminolysis of Thiophene (B33073) Esters

Kinetic ObservationMechanistic Implication
Linear Brønsted PlotConsistent with a single mechanism (stepwise or concerted) across the amine series.
Large Hammett ρ valuesSignificant charge development in the transition state, supporting a stepwise mechanism.
Reaction order > 1 in amineGeneral base catalysis by a second amine molecule.
Lack of a break in the Brønsted plotSuggests a concerted mechanism when a stepwise pathway is expected to show a change in the rate-determining step.

This interactive table summarizes key findings from kinetic studies on the aminolysis of thiophene ester analogues.

Substitution Reactions on the Thiophene Ring

Electrophilic Substitution Pathways

The thiophene ring is an aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). However, the presence of the ethyl carboxylate group at the C2 position significantly influences the reactivity and regioselectivity of these reactions. The -COOEt group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

This deactivating effect means that more stringent reaction conditions are often required for substitution to occur. The directing effect of the C2-ester group channels incoming electrophiles to specific positions on the ring. Theoretical calculations and experimental results have shown that for α-substituted thiophenes with electron-withdrawing groups like -COOR, electrophilic attack is kinetically and thermodynamically favored at the α' (C5) position in the absence of a catalyst. In the presence of a Lewis acid catalyst (e.g., AlCl₃), which can coordinate with the carbonyl oxygen, the preferred site of substitution can shift to the β (C4) position.

Common electrophilic substitution reactions include:

Nitration: Using reagents like fuming nitric acid in acetic anhydride.

Halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the ring, typically requiring a Lewis acid catalyst.

The general mechanism involves the attack of an electrophile (E⁺) on the π-electron system of the thiophene ring to form a positively charged intermediate known as a σ-complex or arenium ion. This intermediate is stabilized by resonance. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally unfavorable. The electron-rich nature of the thiophene ring repels nucleophiles, and there is no suitable leaving group attached directly to the ring carbons in the parent molecule.

However, SNAr reactions can become feasible if the thiophene ring is substituted with one or more strong electron-withdrawing groups, such as a nitro (-NO₂) group, which can stabilize the negative charge in the reaction intermediate. The mechanism for these activated systems is typically a stepwise addition-elimination process.

The key intermediate in this mechanism is the Meisenheimer complex, a negatively charged σ-complex formed by the addition of the nucleophile to the carbon atom bearing the leaving group. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, importantly, onto the electron-withdrawing group(s). The subsequent elimination of the leaving group from the Meisenheimer complex restores the aromaticity of the ring and yields the substitution product.

For a hypothetical SNAr reaction on an appropriately activated this compound derivative (e.g., with a leaving group at C5 and a nitro group at C3 or C4), the pathway would be:

Nucleophilic Addition: A nucleophile attacks the carbon atom attached to the leaving group, forming the Meisenheimer complex.

Elimination: The leaving group departs, and the aromatic ring is reformed.

Computational studies on related 2-methoxy-3-X-5-nitrothiophenes have confirmed this stepwise pathway, showing that the reaction is often catalyzed by an excess of the nucleophile, which facilitates the necessary proton transfers for the elimination of the leaving group.

Oxidation and Reduction Transformations

The thiophene ring in this compound can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide). These oxidations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation depends on the reaction conditions and the amount of oxidizing agent used.

Thiophene 1-oxides: These are often unstable and highly reactive. They can act as dienes in Diels-Alder reactions.

Thiophene 1,1-dioxides: These are more stable than the corresponding 1-oxides. The sulfone group is strongly electron-withdrawing, and these compounds also readily participate as dienes in cycloaddition reactions.

Reduction: The thiophene ring can be partially or fully reduced (hydrogenated).

Partial Reduction: Catalytic hydrogenation under controlled conditions can lead to the formation of dihydrothiophenes. Birch reduction, using sodium in liquid ammonia (B1221849) with an alcohol present, can also achieve partial reduction of the ring.

Complete Reduction: More vigorous catalytic hydrogenation, often using catalysts like Raney nickel, palladium, or platinum under higher pressures of hydrogen, can lead to the complete saturation of the ring, yielding the corresponding tetrahydrothiophene (B86538) derivative. Desulfurization can also occur under these conditions, particularly with Raney nickel, leading to the cleavage of the C-S bonds and the formation of an open-chain aliphatic compound. For this compound, this would result in a derivative of hexane.

These transformations highlight the versatility of the thiophene moiety, allowing for its conversion into various saturated and unsaturated five-membered sulfur heterocycles or its complete removal.

Hydrolysis Mechanisms of Ester Moieties

The hydrolysis of this compound to 2-thiophenecarboxylic acid and ethanol (B145695) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of this compound is a reversible process that follows a nucleophilic acyl substitution pathway, specifically the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid.

The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to the ethoxy group. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-thiophenecarboxylic acid and regenerate the hydronium ion catalyst.

Base-Catalyzed Hydrolysis (Saponification):

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible reaction that proceeds to completion. It is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521).

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Protonation (Workup): To obtain the free 2-thiophenecarboxylic acid, a subsequent acidification step (workup) is required to protonate the carboxylate salt.

Hydrolysis Condition Catalyst/Reagent Key Intermediate Reversibility Final Product (before workup)
Acid-CatalyzedH₃O⁺ (catalytic)Protonated Tetrahedral IntermediateReversible2-Thiophenecarboxylic acid and Ethanol
Base-CatalyzedOH⁻ (stoichiometric)Tetrahedral Alkoxide IntermediateIrreversibleSodium 2-thiophenecarboxylate and Ethanol

Tautomerism Studies (e.g., Keto-Enol Equilibrium)

Tautomerism in simple esters like this compound is generally not a significant phenomenon. The ester functional group does not possess an alpha-hydrogen that can readily undergo tautomerization to an enol form in the same way that ketones and aldehydes do. The equilibrium for keto-enol tautomerism in typical esters lies heavily on the side of the keto (ester) form. libretexts.org

However, the concept of tautomerism becomes more relevant when considering related thiophene derivatives, such as 2-acylthiophenes. For instance, studies on 2-phenylacetylthiophene have investigated its keto-enol tautomerism. rsc.org In this case, the presence of an alpha-hydrogen on the carbon adjacent to the carbonyl group allows for the formation of an enol tautomer.

For this compound, the direct analogue of keto-enol tautomerism is not applicable due to the absence of an alpha-hydrogen on the ester carbonyl side. Any potential tautomeric forms would involve the thiophene ring itself, which would disrupt its aromaticity and are therefore energetically unfavorable. Theoretical calculations suggest that thiophene possesses a significant degree of aromaticity, which contributes to its stability.

While direct experimental or extensive theoretical studies on the tautomerism of this compound are not widely reported, the principles of organic chemistry suggest that the ester form is overwhelmingly the most stable tautomer. The high stability of the aromatic thiophene ring and the ester functional group minimizes the existence of any significant equilibrium concentration of other tautomeric forms under normal conditions.

Compound Potential for Keto-Enol Tautomerism Reason Reference
This compoundNegligibleAbsence of an alpha-hydrogen on the carbonyl side of the ester. libretexts.org
2-PhenylacetylthiopheneYesPresence of an alpha-hydrogen adjacent to the carbonyl group. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 2-thiophenecarboxylate, providing detailed information about the hydrogen and carbon atomic frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl group and the thiophene (B33073) ring protons. The ethyl group protons typically appear as a quartet around 4.4 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group), with the splitting pattern arising from spin-spin coupling between the adjacent methylene (B1212753) and methyl protons. The thiophene ring protons present as multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern of the thiophene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically around 167 ppm. The carbons of the thiophene ring resonate in the aromatic region, with reported chemical shifts for the C2 and C3 carbons at approximately 133.88 ppm and 133.07 ppm, respectively. researchgate.net The ethyl group carbons give rise to signals at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃-). ucalgary.ca

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8dd1HH-5 (thiophene)
~7.5dd1HH-3 (thiophene)
~7.1t1HH-4 (thiophene)
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~167C=O
133.88C-2 (thiophene)
133.07C-3 (thiophene)
~132C-5 (thiophene)
~128C-4 (thiophene)
~61-OCH₂CH₃
~14-OCH₂CH₃

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1720 cm⁻¹. ucalgary.ca

Other significant absorptions include those for the C-O stretching vibrations of the ester, which are usually observed in the 1275-1110 cm⁻¹ region. ucalgary.ca The aromatic C-H stretching vibrations of the thiophene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to absorptions in the 1600-1400 cm⁻¹ range. The C-H bending vibrations of the thiophene ring and the alkyl C-H stretching and bending vibrations of the ethyl group also contribute to the unique fingerprint of the IR spectrum.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100MediumAromatic C-H Stretch (Thiophene)
~2980MediumAliphatic C-H Stretch (Ethyl)
~1720StrongC=O Stretch (Ester)
~1520, ~1415MediumC=C Stretch (Thiophene Ring)
~1275StrongC-O Stretch (Ester)
~1110StrongC-O Stretch (Ester)
~750StrongC-H Bend (Thiophene)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 156, which corresponds to its molecular weight (C₇H₈O₂S). nist.govchemeo.com

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. Key fragment ions observed in the mass spectrum of this compound include:

m/z 128: Corresponding to the loss of an ethylene (B1197577) molecule ([M-C₂H₄]⁺).

m/z 111: A prominent peak resulting from the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of the stable 2-thenoyl cation.

m/z 83: Arising from the subsequent loss of a carbonyl group (CO) from the 2-thenoyl cation.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment
156[C₇H₈O₂S]⁺ (Molecular Ion)
128[C₅H₄OS]⁺
111[C₅H₃OS]⁺
83[C₄H₃S]⁺

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the current literature, a definitive single-crystal X-ray diffraction analysis for the solid-state structure of this compound has not been reported. While the crystal structures of numerous thiophene derivatives have been determined, providing insights into the general geometric parameters of the thiophene ring, specific data on bond lengths, bond angles, and intermolecular interactions for this compound in the solid state remains unavailable. Such an analysis would provide precise details on the molecular conformation and packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to characterize the electronic transitions within this compound and to monitor reactions involving this compound. The thiophene ring, being an aromatic system, gives rise to characteristic UV absorptions. For 2-substituted thiophenes, a primary absorption band is typically observed. While a specific λmax in ethanol (B145695) for this compound is not widely reported, related thiophene derivatives exhibit absorption maxima that can be influenced by the nature of the substituent and the solvent. nii.ac.jp For instance, a study on various thiophene derivatives in ethanol showed absorptions that are dependent on the electronic nature of the substituents on the thiophene ring. globalresearchonline.net This technique is particularly useful for monitoring the progress of reactions where the chromophore system of the thiophene ring is altered.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the elemental composition of this compound, confirming its molecular formula of C₇H₈O₂S. The theoretical and experimentally determined percentages of carbon, hydrogen, and sulfur are compared to assess the purity of the compound.

Table 5: Elemental Analysis Data for this compound (C₇H₈O₂S)
ElementTheoretical %Experimental % researchgate.net
Carbon (C)53.8253.77
Hydrogen (H)5.165.13
Sulfur (S)20.5320.58

The close correlation between the theoretical and experimental values confirms the elemental composition and high purity of the synthesized this compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For Ethyl 2-thiophenecarboxylate, these calculations elucidate its electronic characteristics and energetic properties.

Thermochemical parameters are crucial for understanding the stability and energy of a compound. The standard molar enthalpy of formation (ΔfH°m) of this compound has been determined through both experimental and computational methods.

Experimental redetermination using rotating bomb combustion calorimetry for the condensed phase and Calvet microcalorimetry for the enthalpy of vaporization yielded a gas-phase enthalpy of formation of -(277.7 ± 2.9) kJ·mol⁻¹ at 298.15 K. researchgate.net High-level computational chemistry, specifically the G3(MP2)//B3LYP approach, has been used to calculate this value, resulting in a theoretical gas-phase enthalpy of formation of -278.9 kJ·mol⁻¹. researchgate.net The excellent agreement between the experimental and calculated values validates the accuracy of the computational methods for this system. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comscience.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnumberanalytics.com

For thiophene (B33073) derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com The regions of high HOMO density are the sites for electrophilic attack, representing the active centers with the greatest ability to bond to an electron-deficient species. researchgate.net Conversely, the LUMO indicates the regions susceptible to nucleophilic attack. researchgate.net In studies of related compounds, DFT calculations are used to determine the energies of these orbitals and map their distribution across the molecule, thereby identifying the most probable sites for reaction. researchgate.netfrontiersin.org

Molecular Dynamics Simulations in Chemical Processes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For systems involving this compound or its derivatives, MD simulations can provide insights into their behavior in various chemical processes. For example, in the context of materials science, MD simulations have been used to investigate the adsorption of related thiophene compounds onto metal surfaces, which is crucial for understanding corrosion inhibition mechanisms. researchgate.netfrontiersin.org In drug discovery, MD simulations can elucidate the binding modes and stability of thiophene-based inhibitors within the active site of a target protein, as demonstrated in studies on Dengue virus inhibitors. nih.gov These simulations analyze parameters like root-mean-square deviation (RMSD) and flexibility to confirm the stability of the molecule-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ajprd.comgrafiati.com These models are instrumental in fields like drug discovery and toxicology for predicting the behavior of new or untested chemicals. nih.gov

This compound has been included as part of a data set of thiophene derivatives to develop a QSAR model for predicting genotoxicity. researchgate.net In such models, various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of the compounds are used as inputs. The resulting models can then classify chemicals or predict their potency, providing a rapid and cost-effective screening tool. nih.govresearchgate.net

Advanced Materials Science and Polymer Chemistry Applications

Role in Formulating Polymers and Coatings

The thiophene (B33073) ring is a robust structural unit that can be incorporated into polymer backbones to enhance thermal stability and impart specific mechanical and barrier properties. While direct polymerization of Ethyl 2-thiophenecarboxylate is not common, the principles of its utility can be understood from studies on related thiophene-based polyesters.

Research into bio-based polymers has explored the use of 2,5-thiophenedicarboxylic acid (TDCA) and its esters, such as dimethyl 2,5-thiophenedicarboxylate, in the synthesis of high-performance polyesters. mdpi.comnih.gov These studies demonstrate that thiophene-based polyesters can be synthesized via melt polycondensation, a solvent-free and green process. mdpi.com The resulting poly(alkylene 2,5-thiophenedicarboxylate)s exhibit excellent thermal, mechanical, and gas barrier properties, making them potential bio-based alternatives to petroleum-derived polymers like poly(ethylene terephthalate) (PET) for applications in sustainable packaging. mdpi.com

The incorporation of the thiophene dicarboxylate moiety into the polymer chain has been shown to enhance crystallization ability and ductility compared to analogous furan-based polyesters. nih.gov The properties of these polyesters can be modulated by varying the length of the glycol sub-units used in the polymerization, which affects chain mobility and the development of ordered phases within the material. mdpi.com This body of research highlights the role of thiophene carboxylate structures in creating advanced polymers with tunable properties suitable for high-performance applications.

Electrochromic Materials Development

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This characteristic makes them valuable for applications like smart windows, optical displays, and energy-saving devices. Thiophene-based compounds are widely studied for these applications due to their electrochemical stability and rich redox chemistry.

A series of thiophene-2,5-dicarboxylic acid diesters, including the diethyl ester, have been synthesized and investigated for their electrochromic properties. researchgate.net These molecules exhibit reversible color changes from colorless in their neutral state to blue in their reduced state when subjected to spectroelectrochemical experiments. researchgate.net

The electrochemical reduction of these thiophene diesters occurs in a two-step, single-electron transfer process, forming first a radical anion and then a dianion at different potentials. researchgate.net The stability of these materials during electrochromic coloring and bleaching cycles is significantly influenced by the structure of the ester group; for instance, greater steric hindrance in the ester group, such as using 2-ethylhexyl, can improve cycling stability. researchgate.net Devices fabricated with these materials have demonstrated good coloration efficiency, a key metric for electrochromic performance. researchgate.net

Table 1: Electrochemical and Spectroelectrochemical Data for Thiophene-2,5-dicarboxylic Acid Diesters
Compound (Ester Group)First Reduction Potential (V vs Ag/Ag+)Second Reduction Potential (V vs Ag/Ag+)Absorption Maxima of Radical Anion (nm)Color (Neutral State)Color (Reduced State)
Methyl (Me-Th)-1.87-2.58411, 622ColorlessBlue
Ethyl (Et-Th)-1.93-2.60411, 624ColorlessBlue
Isopropyl (iPr-Th)-2.00-2.68412, 626ColorlessBlue
2-Ethylhexyl (EH-Th)-1.96-2.64414, 630ColorlessBlue
Benzyl (Bn-Th)-1.90-2.48420, 655ColorlessBlue
Data sourced from studies on thiophene-2,5-diesters as electrochromic materials. researchgate.net

Conductive Polymer Synthesis and Characterization

Polythiophene and its derivatives are among the most important classes of conductive polymers due to their high environmental and thermal stability, as well as their interesting electronic and optical properties. journalskuwait.org These polymers are typically synthesized through the chemical or electrochemical polymerization of thiophene monomers. journalskuwait.org

The properties of polythiophenes can be tuned by introducing functional groups onto the thiophene ring. While the direct polymerization of this compound is not extensively documented, the polymerization of other functionalized thiophenes, such as thiophene-2-carbaldehyde, has been successfully demonstrated. journalskuwait.org The presence of a functional group like an ester can significantly influence the polymerization process and the final properties of the polymer, such as solubility and conductivity, by altering the electronic nature of the monomer. For instance, electron-withdrawing groups can affect the oxidation potential of the monomer, which is a critical parameter in electropolymerization.

The synthesis of thiophene-based polymers bearing functional side chains is a key strategy for creating processable and functional conductive materials. nih.gov Research has shown that thiophene-bearing monomers can be polymerized to yield polymers that serve as precursors for conductive systems. nih.gov The characterization of such polymers involves techniques like FT/IR and NMR to confirm the structure, and scanning electron microscopy (SEM) to study the morphology of the resulting polymer films or particles. journalskuwait.org

Application in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, have garnered significant attention as a potential low-cost, flexible alternative to conventional inorganic solar cells. Thiophene-based conjugated polymers and small molecules are cornerstone materials in OPV technology, typically serving as the electron donor in the active layer of the device. rsc.org

For example, copolymers synthesized from thiophene-3-carboxylate and other aromatic units have demonstrated lower HOMO levels compared to the widely used poly(3-hexylthiophene) (P3HT). nih.gov Solar cells fabricated with these ester-functionalized polymers blended with a fullerene acceptor achieved higher V(OC) values and respectable power conversion efficiencies. nih.gov Furthermore, related structures like ethyl thieno[3,4-b]thiophene-2-carboxylate have been incorporated into the conjugated spacer of organic dyes for dye-sensitized solar cells (DSSCs), another type of photovoltaic technology. nih.gov These findings underscore the important role that ester-functionalized thiophene units play in the design of new materials for organic solar cells.

Table 2: Performance of Polymer Solar Cells with Ester-Functionalized Polythiophenes
PolymerHOMO Level (eV)Open-Circuit Voltage (V(OC)) (V)Short-Circuit Current (I(SC)) (mA/cm²)Power Conversion Efficiency (PCE) (%)
P3HT-5.03~0.60--
PCTDT-5.270.68-1.75
PCTBDT-5.360.806.942.32
Data for copolymers of thiophene-3-carboxylate with 2,2'-bithiophene (PCTDT) and benzodithiophene (PCTBDT), compared to poly(3-hexylthiophene) (P3HT). nih.gov

Development of Corrosion Inhibitors

The use of organic compounds as corrosion inhibitors is a crucial method for protecting metals, particularly steel, in acidic environments commonly found in industrial processes. researchgate.net Thiophene derivatives are recognized as effective corrosion inhibitors due to the presence of the sulfur heteroatom and the aromatic π-electron system, which facilitate adsorption onto the metal surface. researchgate.net

Electrochemical and computational studies have been conducted on 2-thiophenecarboxylic acid methyl ester (TME), a close analog of this compound, to understand its corrosion inhibition mechanism for iron in 1.0 M HCl. electrochemsci.org These studies show that the inhibitor significantly reduces the corrosion rate, and the inhibition efficiency increases with higher concentrations of the compound. electrochemsci.org

The inhibition mechanism involves the adsorption of the thiophene ester molecules onto the iron surface, forming a protective barrier. Potentiodynamic polarization studies indicate that these molecules act as cathodic-type inhibitors. electrochemsci.org The adsorption is facilitated by the presence of sulfur and oxygen atoms, as well as the π-electrons of the thiophene ring, which can interact with the d-orbitals of the iron atoms. electrochemsci.org The effectiveness of thiophene derivatives containing ester groups has been demonstrated, with inhibition efficiencies being dependent on the inhibitor's concentration and the surrounding environment. researchgate.net

Table 3: Corrosion Inhibition Efficiency of 2-Thiophenecarboxylic Acid Methyl Ester (TME) on Iron in 1.0 M HCl
Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)1150-
0.000142063.5
0.000528075.6
0.00120082.6
0.00314087.8
0.00510091.3
Data derived from potentiodynamic polarization measurements for TME, a methyl ester analog of this compound. electrochemsci.org

Pharmacological and Agrochemical Research: Mechanistic and Structure Activity Relationship Studies

Antimicrobial Activity Investigations

The ethyl 2-thiophenecarboxylate scaffold has been extensively utilized in the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Derivatives of this compound have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria. A study involving a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified compounds with potent antibacterial properties. For instance, compound S1 from this series was found to be a particularly effective agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) of 0.81 µM/ml.

Structure-activity relationship (SAR) studies have provided insights into the features necessary for antibacterial potency. For thiophene-2-carboxamide derivatives, the presence of an amino group was shown to be more effective than hydroxyl or methyl groups. Furthermore, substituents on the arylazo moiety at the 4-position of the thiophene (B33073) ring played a significant role, with a methoxy (B1213986) group enhancing activity against both Gram-positive and Gram-negative bacteria. In another series, thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) showed that a spiro–indoline–oxadiazole derivative was highly active against Clostridium difficile, with MIC values between 2 to 4 μg/ml. google.com The antibacterial activity is also influenced by the nature of the alkyl chain in ester groups, where methyl and ethyl esters were found to be favorable for activity. mdpi.com

Antibacterial Activity of this compound Derivatives
Derivative ClassBacterial StrainReported MICReference
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Compound S1)S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml nih.gov
2-Aminothiophene derivatives (Compound 12)B. subtilis, E. coli, P. vulgaris, S. aureus12.5 - 50 µg/ml nih.gov
Spiro–indoline–oxadiazole derivativeClostridium difficile2 - 4 µg/ml google.com
Thiophene-2-carboxamide derivativesS. aureus, B. subtilis, P. aeruginosaInhibition of 40.0% to 86.9% nih.gov

The thiophene scaffold is also a key component in the development of antifungal agents. Studies on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed significant antifungal activity. Specifically, compound S4 from this series showed excellent efficacy against both Candida albicans and Aspergillus niger, with an MIC value of 0.91 µM/ml. nih.gov

The antifungal mechanism of some thiophene derivatives, such as 2-phenylethyl isothiocyanate, involves damaging the integrity of the fungal cell membrane. nih.gov SAR studies have highlighted that specific structural features, like the presence of a 4-chlorophenylaminoacryloyl moiety or a pyridine (B92270) moiety, are crucial for potent activity against Aspergillus fumigatus. nih.gov Furthermore, a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), has shown fungicidal action against fluconazole-resistant Candida species at concentrations of 100 to 200 µg/mL and also demonstrated a synergistic effect with fluconazole. researchgate.net This compound was also effective in reducing biofilm formation, a key factor in persistent fungal infections. researchgate.net

Antifungal Activity of this compound Derivatives
Derivative ClassFungal StrainReported MICReference
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Compound S4)C. albicans, A. niger0.91 µM/ml nih.gov
2-Aminothiophene derivative (2AT)Candida spp. (fluconazole-resistant)100 - 200 µg/ml researchgate.net
Thiophene derivative (5CN05)Cryptococcus neoformans17 µg/ml tandfonline.com
Thiophene derivative (5CN05) in microemulsionCryptococcus neoformans2.2 µg/ml tandfonline.com

Anti-Inflammatory Research

Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties. mdpi.com The mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov

SAR studies have shown that the presence of certain functional groups, such as carboxylic acids, esters, amines, and amides, is important for the anti-inflammatory activity and recognition of biological targets. mdpi.com For example, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as selective COX-2 inhibitors, with IC50 values in the range of 0.31–1.40 µM. nih.gov Molecular docking studies have further elucidated the interaction of these compounds with the active sites of COX-2 and 5-LOX, suggesting they can act as competitive dual inhibitors. nih.gov The anti-inflammatory effects also extend to the suppression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. plos.org

Anticancer Activity Profiling and Cellular Mechanisms

The this compound scaffold is a cornerstone in the design of novel anticancer agents. Thiophene derivatives have shown cytotoxicity against a wide range of cancer cell lines, operating through various cellular mechanisms. nih.gov

For instance, a thiophenecarboxylate compound known as F8 demonstrated cytotoxicity with CC50 values ranging from 0.805 μM to 3.05 μM across several cancer cell lines. Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified compounds with significant antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM against MCF-7 and HepG-2 cancer cell lines. A series of novel compounds with a thiophene carboxamide scaffold also showed promising cytotoxic effects against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines.

Anticancer Activity of this compound Derivatives
DerivativeCancer Cell LineActivity (IC50/CC50)Reference
Thiophenecarboxylate F8Lymphoma, Leukemia, Breast, Pancreatic, Melanoma0.805 µM to 3.05 µM
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4)MCF-7 (Breast Cancer)23.2 µM
Thiophene carboxamide MB-D2A375 (Melanoma)Reduced viability to 11.74% at 100 µM
Thiophene carboxamide MB-D2HT-29 (Colorectal Cancer)Reduced viability to 30.6% at 100 µM

Protein kinases are critical regulators of cellular processes, and their aberrant activity is often implicated in cancer. Thiophene derivatives have emerged as a versatile scaffold for designing potent kinase inhibitors. nih.gov While specific research targeting Casein Kinase 1 (CK1) with this compound derivatives is not extensively documented in the reviewed literature, the broader class of thiophene-containing compounds has shown significant activity against various kinases. mdpi.com

For example, a purine (B94841) scaffold inhibitor with a thiophene substituent was identified as an inhibitor of CK1δ. However, the thiophene ring was later replaced in optimization studies. Other research has successfully developed thiophene-based compounds as potent inhibitors of other kinases crucial to cancer progression, such as Polo-like kinase 1 (PLK1), VEGFR-2, JNK3, and EGFR/HER2. The thiophene ring's aromaticity and potential for functionalization enhance binding to kinase receptors. These findings underscore the potential of the thiophene scaffold in developing targeted anticancer therapies through kinase inhibition.

A primary mechanism through which thiophene-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through multiple cellular pathways.

One key pathway is the intrinsic, or mitochondrial, pathway of apoptosis. The thiophenecarboxylate compound F8 was found to induce apoptosis in leukemia cells by causing mitochondrial depolarization, generating reactive oxygen species (ROS), and activating executioner caspases-3 and -7. The activation of caspases is a critical step in the apoptotic cascade, leading to the dismantling of the cell.

Furthermore, thiophene derivatives have been shown to modulate key signaling pathways that regulate cell survival and apoptosis. A novel thiophene-based compound, SNS-OH, was found to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. Similarly, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives in MCF-7 breast cancer cells showed a significant increase in both early and late apoptotic cell populations. This induction of apoptosis was confirmed by flow cytometric analysis, which detected a 26.86% reduction in cell viability due to apoptosis.

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are limited, research into related heterocyclic structures suggests potential avenues for investigation. Thiazolidine derivatives, for instance, have demonstrated neuroprotective activities by mitigating neuroinflammation and oxidative stress. jelsciences.com Studies on novel benzofuran-2-carboxamide (B1298429) derivatives have identified compounds with potent neuroprotective action against excitotoxicity, suggesting that specific substitutions on heterocyclic rings can confer significant neuroprotective effects. researchgate.net For example, a derivative with a methyl substitution at the R2 position showed neuroprotective effects comparable to memantine, an established NMDA antagonist. researchgate.net Furthermore, certain thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which could be a potential therapeutic strategy for neurological disorders characterized by excitotoxic neuronal damage. mdpi.com These findings highlight the potential for derivatives of this compound to be explored for neuroprotective properties, focusing on modifications that could reduce neuroinflammation and oxidative damage.

Agricultural Applications (e.g., Pesticides, Plant Growth Regulators)

Thiophene derivatives have been recognized for their utility in the agricultural sector. nih.gov Specifically, halogenated 2-thiophenecarboxylic acid derivatives serve as crucial building blocks for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net These insecticides exhibit selective activity against common agricultural pests such as aphids, mites, and whiteflies. beilstein-journals.org The development of efficient synthetic routes to key intermediates like 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride has been instrumental in the potential commercialization of these pest control agents. beilstein-journals.orgresearchgate.net The investigation into these compounds was driven by the need for effective and safer alternatives to older, more persistent pesticides. beilstein-journals.org

Design of Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new bioactive molecules. For thiophene derivatives, SAR studies typically involve the systematic modification of the thiophene core and its substituents to understand how these changes affect biological activity. The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can enhance binding affinity and metabolic stability. nih.gov The design of these studies involves synthesizing a library of related compounds and evaluating their biological effects to identify key structural features responsible for their activity.

The synthesis of diverse derivatives is the first step in any SAR study. For compounds based on the this compound scaffold, a common approach is the Gewald reaction, which allows for the construction of substituted 2-aminothiophene-3-carboxylates. researchgate.netimpactfactor.org This method involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. impactfactor.org

Further modifications can be introduced through various organic reactions. For instance, the amino group of ethyl 2-aminothiophene-3-carboxylate derivatives can be acylated or reacted with isothiocyanates to yield a range of compounds with different functionalities. mdpi.com These synthetic strategies enable the creation of a library of molecules with systematic variations in their structure, which is essential for comprehensive SAR analysis. nih.gov

Below is an interactive table showcasing examples of synthesized thiophene derivatives and their reported biological activities.

Compound ClassSynthesis MethodReported Biological Activity
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivativesGewald ReactionAntibacterial
Thiophene-2-carboxamide derivativesCyclization of precursors with N-(4-acetylphenyl)-2-chloroacetamideAntioxidant, Antibacterial
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativesMulticomponent SynthesisAnticancer (Breast Cancer)
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivativesGewald ReactionAnticancer, Antioxidant

This table is for illustrative purposes and includes derivatives of the broader thiophene class.

Once a series of derivatives has been synthesized, their biological activity is quantified using a combination of in vitro and in silico methods.

In Vitro Assays: These are laboratory-based experiments conducted on cells or biomolecules. For thiophene derivatives, a wide range of in vitro assays are employed to screen for various biological activities. researchgate.net

Antimicrobial Activity: The minimum inhibitory concentration (MIC) method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov

Anticancer Activity: The antiproliferative potential of compounds is often tested against various cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer), to determine their IC50 values (the concentration required to inhibit 50% of cell growth). mdpi.comtechscience.com

Antioxidant Activity: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to measure a compound's ability to neutralize free radicals. techscience.com

In Silico Assays: These are computational methods used to predict the biological activity and physicochemical properties of molecules.

ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties can be predicted using computational models to assess the drug-likeness of a compound. researchgate.netnih.gov

QSAR (Quantitative Structure-Activity Relationship): Statistical models are developed to correlate the chemical structure of compounds with their biological activity, helping to predict the activity of new derivatives. colab.ws

The data obtained from these assays are then analyzed to establish correlations between specific structural features (e.g., the presence of electron-donating or -withdrawing groups) and the observed biological activity. researchgate.net

Molecular Docking Studies for Biological Target Interaction

Molecular docking is a powerful in silico technique used to predict how a molecule (ligand) binds to a specific biological target, typically a protein or enzyme. brieflands.com This method helps to elucidate the mechanism of action at a molecular level and can guide the design of more potent and selective compounds. nih.gov

For derivatives of this compound, molecular docking studies have been employed to understand their interactions with various biological targets. researchgate.netbrieflands.com For example, in the context of antimicrobial activity, derivatives have been docked into the active sites of enzymes like GlcN-6-P synthase to predict their binding affinity and potential as inhibitors. researchgate.net Similarly, for anti-inflammatory activity, docking studies have been performed with cyclooxygenase (COX-1 and COX-2) enzymes. brieflands.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov The binding energy and inhibition constant calculated from these simulations can then be correlated with the results from in vitro biological assays to validate the computational models. researchgate.net

The table below provides examples of biological targets that have been investigated using molecular docking for thiophene derivatives.

Compound ClassBiological TargetPurpose of Docking Study
Thiophene-2-carboxamide derivativesVarious bacterial and fungal proteinsTo understand antimicrobial mechanism and binding interactions. nih.gov
Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetatesCyclooxygenase-1 (COX-1) and COX-2To predict binding modes and correlate with anti-inflammatory activity. brieflands.com
Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivativesGlucosamine-6-phosphate synthaseTo determine binding affinity and potential as antifungal agents. researchgate.net
Thiazole-thiophene hybridsBreast cancer proteins (e.g., BCL-2 family)To simulate interactions and understand anticancer activity. nih.gov

This table is for illustrative purposes and includes derivatives of the broader thiophene class.

Catalytic Roles and Ligand Development

Ethyl 2-Thiophenecarboxylate as a Ligand Precursor

This compound is a versatile building block for synthesizing more complex molecules that can act as ligands. While not typically used as a ligand itself, its functional groups—the ester and the thiophene (B33073) ring—are readily modified. The ester can be converted into amides, hydrazides, or alcohols, which can then be used to build multidentate ligands. For instance, the ester can be reacted with amines to form amides, which can then be further functionalized to create Schiff base ligands.

Schiff base ligands derived from thiophene precursors are particularly common. These are typically synthesized through the condensation reaction of a thiophene-containing aldehyde or ketone with a primary amine. nih.gov For example, 1-(thiophene-2-yl)ethanone can react with various diamines to form tridentate Schiff base ligands that coordinate with metal ions through the azomethine nitrogen, a deprotonated amine nitrogen, and the sulfur atom of the thiophene ring. nih.gov Similarly, this compound can be chemically transformed into such precursors, expanding its utility in ligand synthesis.

The thiophene ring itself can be functionalized through electrophilic substitution or lithiation, allowing for the introduction of other coordinating groups onto the aromatic backbone. This versatility makes thiophene derivatives, including this compound, key starting materials for custom-designing ligands with specific electronic and steric properties tailored for catalytic applications.

Design of Metal Complexes with Thiophene-based Ligands

The design of metal complexes using thiophene-based ligands is a significant area of research, driven by the diverse coordination capabilities of these ligands. The sulfur atom in the thiophene ring can act as a soft donor, forming stable bonds with a variety of transition metals. Ligands derived from thiophene can be designed to be bidentate, tridentate, or even polydentate, leading to the formation of stable chelate rings with the metal center. nih.gov

A variety of transition metal complexes have been synthesized using thiophene-derived Schiff base ligands. These complexes often feature metals like cobalt(II), copper(II), nickel(II), and zinc(II). nih.gov The geometry of the resulting complex is influenced by the nature of the metal ion and the specific structure of the ligand.

Another class of thiophene-based ligands includes the Thio-Pybox and Thio-Phebox ligands. These are bis(thiazolinyl)- and bis(thiazolyl)pyridine or -phenyl ligands that have been used to prepare complexes with chromium(III), iron(II), cobalt(II), and nickel(II). nih.gov The design of these ligands creates a specific coordination environment around the metal, which in turn dictates the catalytic activity of the resulting complex. nih.gov

Furthermore, thiophene dicarboxylates have been used to construct metal-organic frameworks (MOFs) with rare-earth elements like Yttrium, Lanthanum, Terbium, and Lutetium. mdpi.com In these structures, the thiophene-based ligand acts as a linker, connecting metal nodes to form a three-dimensional framework. mdpi.com The design of these MOFs allows for tunable properties, including luminescence and potential catalytic activity. mdpi.com

Ligand TypeMetal Center(s)Resulting Complex TypeReference
Thiophene-derived Schiff basesCo(II), Cu(II), Ni(II), Zn(II)Mononuclear metal chelates nih.gov
Thio-Pybox / Thio-PheboxCr(III), Fe(II), Co(II), Ni(II)Coordination complexes nih.gov
Thieno[3,2-b]thiophene-2,5-dicarboxylateY(III), La(III), Tb(III), Lu(III)Metal-Organic Frameworks (MOFs) mdpi.com
Quinolinyl anilido-imineCu(II)Mononuclear complexes mdpi.com

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes featuring thiophene-based ligands have found applications in both homogeneous and heterogeneous catalysis. The distinction lies in the phase of the catalyst relative to the reactants; homogeneous catalysts exist in the same phase, while heterogeneous catalysts are in a different phase. libretexts.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants, leading to high activity and selectivity due to the well-defined nature of the active sites. researchgate.net Thiophene-ligated metal complexes have been explored in several homogeneous catalytic processes.

For example, Thio-Pybox and Thio-Phebox complexes of cobalt(II) have demonstrated very high activities as catalysts for the polymerization of butadiene. nih.gov In this case, the metal complex and the monomer are in the same phase. The nature of the metal, rather than the ligand structure, was found to have the most significant effect on catalytic activity for butadiene polymerization. nih.gov In contrast, for ethylene (B1197577) polymerization, related bis(imino)pyridine complexes of the same metals showed much higher activity, highlighting the importance of ligand design for specific catalytic transformations. nih.gov Copper complexes bearing N,N,N-tridentate anilido-imine ligands have shown excellent catalytic activity in homogeneous Chan-Lam coupling reactions, which form carbon-nitrogen bonds. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture, simplifying product purification and catalyst recycling. rsc.org Thiophene-based ligands are used to create solid-state catalysts, such as MOFs. These materials possess high surface areas and porous structures, making them suitable for heterogeneous catalysis. mdpi.com

While specific catalytic applications of MOFs derived from this compound precursors are an emerging field, the principle involves reactants diffusing into the pores of the MOF and interacting with the metal active sites. libretexts.org The modular nature of MOFs, allowing for the tuning of both the metal node and the organic linker (derived from thiophene carboxylates), offers a promising strategy for developing new heterogeneous catalysts for a variety of organic transformations. mdpi.com The combination of concepts from both homogeneous and heterogeneous catalysis, such as by supporting well-defined molecular complexes on solid materials, is a key strategy for developing ideal catalysts that are active, selective, stable, and recyclable. rsc.org

Catalytic ApplicationCatalyst TypeCatalyst SystemFindingsReference
Butadiene PolymerizationHomogeneousThio-Pybox cobalt(II) complexesVery high catalytic activities observed. nih.gov
Ethylene PolymerizationHomogeneousThio-Pybox/Thio-Phebox metal complexesRelatively low polymerization activities. nih.gov
Chan-Lam Coupling ReactionsHomogeneousCopper(II) complexes with quinolinyl anilido-imine ligandsExcellent catalytic activity with yields up to 96%. mdpi.com

Q & A

Q. What are the key synthetic routes for Ethyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step organic reactions. A common approach involves the oxidation of thiophene derivatives using systems like CCl₄–CH₃OH–VO(acac)₂, which may yield mthis compound as a major product under specific conditions . Optimization requires precise control of temperature (e.g., reflux conditions), solvent selection (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., Pd(OAc)₂/AgOAc for regioselective C–H functionalization) . Purification often employs chromatography or recrystallization to isolate high-purity products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified as an irritant (Xi) and requires:

  • Ventilation : Ensure adequate fume hood use to avoid inhalation .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Storage : At 2–8°C in airtight, light-resistant containers .
  • Spill Management : Sweep material into sealed containers; avoid environmental release . Toxic decomposition products include sulfur oxides, necessitating strict waste disposal .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects on the thiophene ring, as demonstrated in studies of methyl (substituted 2-thiophenecarboxylate)s .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (156.2 g/mol) and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from unexpected byproducts in this compound synthesis?

Unexpected products, such as methyl esters from methanol-containing systems, highlight the need for robust analytical workflows . Strategies include:

  • Byproduct Identification : GC-MS or LC-MS to detect and quantify impurities.
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and side-product formation .

Q. What methodologies enhance regioselectivity in derivatizing this compound for targeted applications?

Regioselective modifications (e.g., C–H arylation at the C-3 position) are achieved using Pd(OAc)₂/AgOAc catalytic systems with directing groups like carboxamides . Additional strategies:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution kinetics.
  • Temperature Gradients : Lower temperatures favor kinetic control, reducing side reactions .
  • Protecting Groups : Temporary blocking of reactive sites (e.g., ester reduction to alcohols) enables sequential functionalization .

Q. How can molecular interactions between this compound derivatives and biological targets be systematically studied?

  • Molecular Docking : Predict binding affinities to enzymes/receptors (e.g., cyclooxygenase or kinase targets) using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics for structure-activity relationships (SAR).
  • Enzyme Assays : Measures inhibition constants (IC₅₀) for derivatives in vitro, coupled with mutagenesis to identify critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.